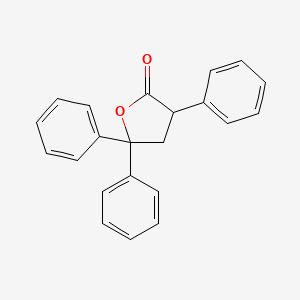
3,5,5-Triphenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Triphenyloxolan-2-one is a heterocyclic organic compound characterized by a five-membered oxolane ring with three phenyl groups attached at the 3, 5, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Triphenyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of triphenylmethanol with an appropriate oxirane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the cyclization process.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Triphenyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives with increased functionality.
Reduction: Hydroxylated derivatives with potential for further functionalization.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
3,5,5-Triphenyloxolan-2-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5,5-Triphenyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: Interaction with receptors can lead to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyloxolan-2-one: Similar structure but with two phenyl groups.
3,4,5-Triphenyl-1,2,4-triazole: Another heterocyclic compound with three phenyl groups but a different ring structure.
Uniqueness
3,5,5-Triphenyloxolan-2-one is unique due to its specific arrangement of phenyl groups and the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
22286-86-8 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3,5,5-triphenyloxolan-2-one |
InChI |
InChI=1S/C22H18O2/c23-21-20(17-10-4-1-5-11-17)16-22(24-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
DIFMDGYBNNILHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















